molecular formula C6H15O9P B14111356 1-o-Phosphonohexitol CAS No. 13270-18-3

1-o-Phosphonohexitol

Cat. No.: B14111356
CAS No.: 13270-18-3
M. Wt: 262.15 g/mol
InChI Key: GACTWZZMVMUKNG-UHFFFAOYSA-N
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Description

1-O-Phosphonohexitol is an organic compound with the molecular formula C6H15O9P. It is a derivative of hexitol, where one of the hydroxyl groups is replaced by a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-Phosphonohexitol can be synthesized through several methods. One common approach involves the phosphorylation of hexitols using phosphoric acid or its derivatives. The reaction typically requires an acidic catalyst and elevated temperatures to facilitate the substitution of the hydroxyl group with a phosphonic acid group .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where hexitols are treated with phosphoric acid under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-O-Phosphonohexitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, hydroxylated compounds, and substituted hexitols .

Scientific Research Applications

1-O-Phosphonohexitol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-Phosphonohexitol involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and enzymes, influencing their activity. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-O-Phosphonohexitol is unique due to its specific substitution pattern and the presence of a single phosphonic acid group.

Properties

IUPAC Name

2,3,4,5,6-pentahydroxyhexyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACTWZZMVMUKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864641
Record name 1-O-Phosphonohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sorbitol-6-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13270-18-3, 20479-58-7
Record name 1-O-Phosphonohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sorbitol-6-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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